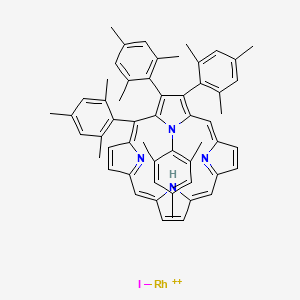![molecular formula C12H9IN2O3 B14420951 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 80527-63-5](/img/structure/B14420951.png)
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound with the molecular formula C12H10IN2O3. This compound is known for its unique structure, which includes a hydrazinyl group attached to a cyclohexa-diene-dione ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of 4-iodoaniline with 3,5-dihydroxy-1,2-benzoquinone under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the desired product .
Analyse Chemischer Reaktionen
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its cytotoxic effects on cancer cell lines.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or programmed cell death. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Hydroxy-4-[2-(4-iodophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione include:
3-Hydroxy-4-[2-(4-hydroxyphenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: This compound has a hydroxy group instead of an iodine atom, which may affect its reactivity and biological activity.
3-Hydroxy-4-[2-(4-methylphenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione:
3-Hydroxy-4-[2-(4-chlorophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione: The chlorine atom can alter the compound’s reactivity and its interactions with biological targets
These comparisons highlight the uniqueness of this compound, particularly in terms of its iodine atom, which can significantly impact its chemical and biological properties.
Eigenschaften
CAS-Nummer |
80527-63-5 |
|---|---|
Molekularformel |
C12H9IN2O3 |
Molekulargewicht |
356.12 g/mol |
IUPAC-Name |
4-[(4-iodophenyl)diazenyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C12H9IN2O3/c13-7-1-3-8(4-2-7)14-15-9-5-6-10(16)12(18)11(9)17/h1-6,16-18H |
InChI-Schlüssel |
CUBGRKXRRWAHRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)O)O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



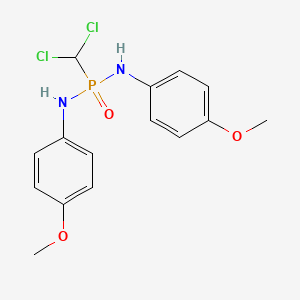
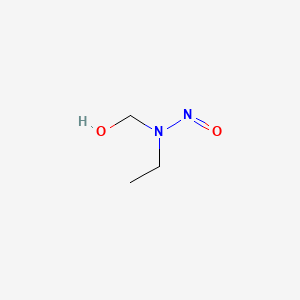
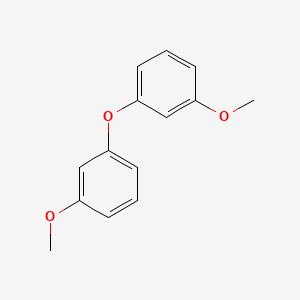
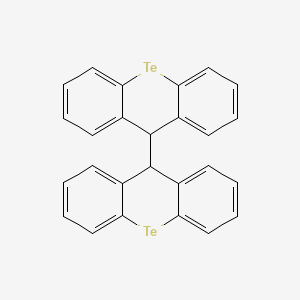
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
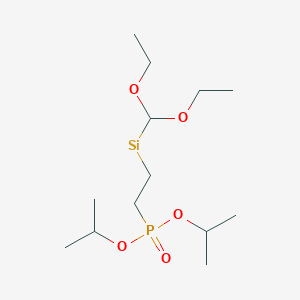
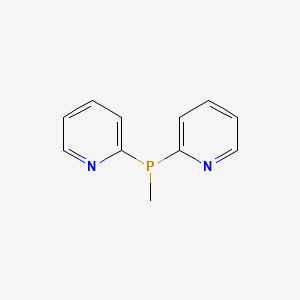
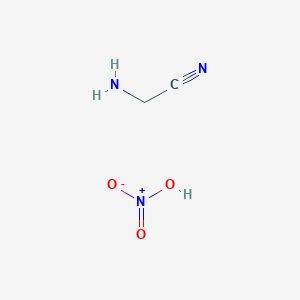

![3-Methyl-6-(thiophen-2-yl)pyrido[3,2-c]pyridazine](/img/structure/B14420946.png)

